molecular formula C10H8FN3O B13065241 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13065241
M. Wt: 205.19 g/mol
InChI Key: BFVNAHBUKRMUJF-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a chemical compound with the molecular formula C10H8FN3O and a molecular weight of 205.1884232 . This compound features a fluorinated phenyl ring and a triazole moiety, making it a valuable building block in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the fluorinated phenyl ring can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the balance of its chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

1-[5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8FN3O/c1-7(15)9-4-8(11)2-3-10(9)14-6-12-5-13-14/h2-6H,1H3

InChI Key

BFVNAHBUKRMUJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N2C=NC=N2

Origin of Product

United States

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